molecular formula C10H12O4 B2754278 Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate CAS No. 99186-78-4

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate

Cat. No. B2754278
Key on ui cas rn: 99186-78-4
M. Wt: 196.202
InChI Key: JCKSIJMUVZSZHE-UHFFFAOYSA-N
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Patent
US07816361B2

Procedure details

In a flask were placed ethyl 3-(2-furyl)-3-oxopropanoate (0.5 g), iodomethane (0.14 ml), finely ground potassium carbonate (0.75 g) and acetone (5 ml). The mixture was stirred at reflux for 2 h. A further portion of iodomethane (0.9 mmol, 0.056 ml) and potassium carbonate (0.9 mmol, 0.12 g) were added and the mixture stirred at reflux for 1 h. The reaction mixture was filtered and concentrated under vacuum. Yield (0.5 g, 93%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
0.056 mL
Type
reactant
Reaction Step Four
Quantity
0.12 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:13])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].IC.[C:16](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:11]([O:10][C:8](=[O:9])[CH:7]([CH3:16])[C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O1C(=CC=C1)C(CC(=O)OCC)=O
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0.056 mL
Type
reactant
Smiles
IC
Name
Quantity
0.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Yield (0.5 g, 93%)

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C(=O)C=1OC=CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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